tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497518
InChI: InChI=1S/C14H22N2O2/c1-9-6-7-11(8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,15H2,1-5H3,(H,16,17)
SMILES: CC1=C(C=C(C=C1)C(C)NC(=O)OC(C)(C)C)N
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate

CAS No.:

Cat. No.: VC13497518

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate -

Specification

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name tert-butyl N-[1-(3-amino-4-methylphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H22N2O2/c1-9-6-7-11(8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,15H2,1-5H3,(H,16,17)
Standard InChI Key SFRIOLAVJAJEBP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C)NC(=O)OC(C)(C)C)N
Canonical SMILES CC1=C(C=C(C=C1)C(C)NC(=O)OC(C)(C)C)N

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[1-(3-amino-4-methylphenyl)ethyl]carbamate, reflects its hierarchical structure:

  • Carbamate backbone: A tert-butyloxycarbonyl (Boc) group protects the primary amine.

  • Ethyl spacer: Connects the carbamate to the aromatic ring.

  • 3-Amino-4-methylphenyl group: Provides an electron-rich aromatic system with substituents at the 3- and 4-positions.

The stereochemistry of the ethyl chain remains unspecified in available literature, though chiral centers could influence biological activity if present.

Spectroscopic and Computational Data

Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O₂
Molecular Weight250.34 g/mol
InChIInChI=1S/C14H22N2O2/c1-9-6-7-11(8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,15H2,1-5H3,(H,16,17)
InChIKeySFRIOLAVJAJEBP-UHFFFAOYSA-N

The InChIKey indicates a unique stereochemical and constitutional identity, critical for database searches and patent applications.

Synthesis and Manufacturing

General Carbamate Synthesis Strategies

While no direct synthesis protocol for this compound is published, analogous carbamates are typically synthesized via:

  • Alkoxycarbonylation: Reaction of tert-butyl alcohol with amines using di(2-pyridyl) carbonate (DPC) as a reagent, yielding carbamates in high efficiency.

  • Boc Protection: Introducing the Boc group to amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

For example, a related synthesis of N-Boc α-amidosulfones involves reacting tert-butyl carbamate with aldehydes and p-toluenesulfinic acid in methanol/water, followed by formic acid catalysis . Adapting such methods could enable the target compound’s production.

Challenges in Optimization

  • Amino Group Reactivity: The 3-amino group on the phenyl ring may require protection during synthesis to prevent side reactions.

  • Steric Hindrance: The tert-butyl group could slow reaction kinetics, necessitating elevated temperatures or catalysts.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and amine groups. The tert-butyl group may enhance solubility in less polar solvents like dichloromethane.

  • Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), making it suitable for temporary amine protection in multi-step syntheses.

Thermal and Spectral Characteristics

  • Melting Point: Unreported, but analogous Boc-protected amines typically melt between 80–150°C.

  • IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹), carbonyl (C=O) at ~1700 cm⁻¹, and aromatic C-C bends near 1500 cm⁻¹.

Interaction Studies and Biological Activity

Hypothesized Targets

  • GPCRs: The ethyl-phenylamine structure resembles ligands for aminergic G-protein-coupled receptors (e.g., serotonin receptors).

  • Oxidoreductases: The amino group may participate in redox reactions, analogous to cytochrome P450 substrates.

Lack of Empirical Data

No in vitro or in vivo studies are publicly available, highlighting a critical research gap. Computational docking studies could predict binding affinities to biological targets.

Comparison with Structural Analogues

Compound NameKey Structural DifferencesPotential Advantages
tert-Butyl (2-hydroxy-1-phenylethyl)carbamateHydroxyl instead of methyl groupEnhanced solubility in polar media
tert-Butyl (1-(4-chlorophenyl)ethyl)carbamateChlorine substituentIncreased electrophilicity
tert-Butyl (1-cyano-2-phenylethyl)carbamateCyano groupHydrogen bonding capability

The 3-amino-4-methylphenyl group in the target compound provides a unique electronic profile, potentially enhancing interactions with aromatic residues in protein binding pockets.

Future Research Directions

  • Synthetic Optimization: Develop a high-yield, scalable synthesis route.

  • Biological Screening: Test against enzyme libraries and cell-based assays.

  • Computational Modeling: Predict ADMET properties and target engagement.

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